

# Application Note: Comprehensive Analytical Characterization of 2-(3-Methoxyphenoxy)-N-methylethanamine

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## Compound of Interest

**Compound Name:** 2-(3-Methoxyphenoxy)-N-methylethanamine

**CAS No.:** 120998-52-9

**Cat. No.:** B3022412

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Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

## Executive Summary

**2-(3-Methoxyphenoxy)-N-methylethanamine** (CAS: 120998-52-9) is a versatile secondary amine and phenoxyethylamine derivative frequently utilized as a critical building block in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Due to the presence of both an electron-rich aromatic ether and a basic secondary amine, this compound presents unique analytical challenges—most notably, chromatographic peak tailing and complex ionization dynamics.

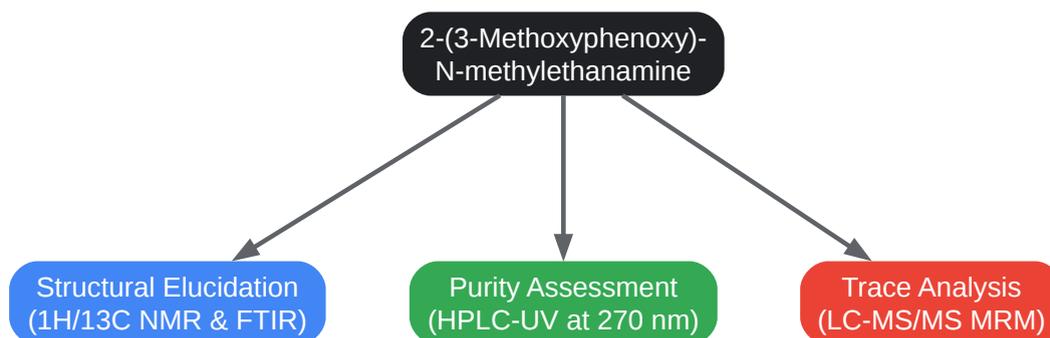
This application note provides a field-proven, self-validating analytical framework for the definitive structural elucidation, purity assessment, and trace quantification of this compound, grounded in established physicochemical principles.

## Physicochemical Profile

To design an effective analytical strategy, the inherent physicochemical properties of the analyte must dictate the instrumental parameters.

Parameter	Value / Description	Analytical Implication
Chemical Formula	C <sub>10</sub> H <sub>15</sub> NO <sub>2</sub>	Determines exact mass for high-resolution MS.
Molecular Weight	181.23 g/mol	Precursor ion [M+H] <sup>+</sup> expected at m/z 182.2.
CAS Number	120998-52-9	Unique identifier for reference standard procurement.
Functional Groups	Secondary amine, aromatic ether	Amine causes HPLC tailing; ether dictates MS fragmentation.
LogP (Estimated)	~1.66	Moderately lipophilic; ideal for C18 Reversed-Phase LC.

## Analytical Strategy & Workflow



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Figure 1: Multi-modal analytical workflow for secondary amine characterization.

## Structural Elucidation: NMR & FTIR Protocols

## Causality & Experimental Design

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are orthogonal techniques required for absolute structural confirmation.

- **Solvent Selection:** Deuterated chloroform ( $\text{CDCl}_3$ ) is selected over  $\text{DMSO-d}_6$  because the free base form of the amine is highly soluble in non-polar halogenated solvents, and it prevents the rapid proton exchange that can mask the secondary N-H signal [3].
- **FTIR Mode:** Attenuated Total Reflectance (ATR) is utilized to eliminate the moisture interference commonly seen in KBr pellet pressing, which can obscure the critical N-H stretch ( $\sim 3300 \text{ cm}^{-1}$ ).

## Step-by-Step Protocol (Self-Validating)

- **System Suitability (Blank Scan):** Run a pure  $\text{CDCl}_3$  solvent spectrum. Validation criteria: The residual  $\text{CHCl}_3$  peak must integrate to  $<1\%$  of the expected analyte signals to ensure no solvent contamination.
- **Sample Preparation:** Dissolve 15 mg of the analyte in 0.6 mL of  $\text{CDCl}_3$  containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
- **$^1\text{H}$  NMR Acquisition:** Acquire data at 400 MHz with 16 scans, a  $30^\circ$  pulse angle, and a 2-second relaxation delay.
- **Expected Assignments:**
  - $\delta$  6.4–7.2 ppm (m, 4H): Aromatic protons.
  - $\delta$  4.0 ppm (t, 2H): O- $\text{CH}_2$  (deshielded by ether oxygen).
  - $\delta$  3.8 ppm (s, 3H): O- $\text{CH}_3$  (methoxy group).
  - $\delta$  2.9 ppm (t, 2H): N- $\text{CH}_2$ .
  - $\delta$  2.4 ppm (s, 3H): N- $\text{CH}_3$ .
  - $\delta$  1.8 ppm (br s, 1H): N-H (exchangeable with  $\text{D}_2\text{O}$ ).

# Chromatographic Purity Assessment: HPLC-UV

## Causality & Experimental Design

Secondary amines like **2-(3-Methoxyphenoxy)-N-methylethanamine** are notorious for exhibiting severe exponential peak tailing in reversed-phase HPLC. This phenomenon is driven by a mutual repulsion mechanism and secondary ionic interactions between the protonated basic amine and residual acidic silanol groups ( $\text{Si-O}^-$ ) on the silica stationary phase[1, 2]. To mitigate this, the mobile phase pH must be lowered below the pKa of the silanol groups (typically  $\text{pH} < 3.0$ ). We employ 0.1% Trifluoroacetic acid (TFA) as an ion-pairing acidic modifier to protonate the silanols and shield the basic analyte, ensuring sharp, Gaussian peak shapes [1].

## Step-by-Step Protocol (Self-Validating)

- Column Selection: C18 End-capped column (e.g., 150 mm × 4.6 mm, 3.5  $\mu\text{m}$ ). End-capping further reduces available silanol sites.
- Mobile Phase Preparation:
  - Mobile Phase A: HPLC-grade Water + 0.1% v/v TFA.
  - Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.
- System Suitability Testing (SST): Inject a 50  $\mu\text{g/mL}$  reference standard 5 consecutive times. Validation criteria: Relative Standard Deviation (RSD) of peak area must be  $\leq 2.0\%$ , and the USP Tailing Factor (Tf) must be  $\leq 1.5$ .
- Sample Analysis: Inject 10  $\mu\text{L}$  of the sample (prepared in 50:50 Water:Acetonitrile) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 270 nm (optimal for the methoxyphenoxy chromophore).

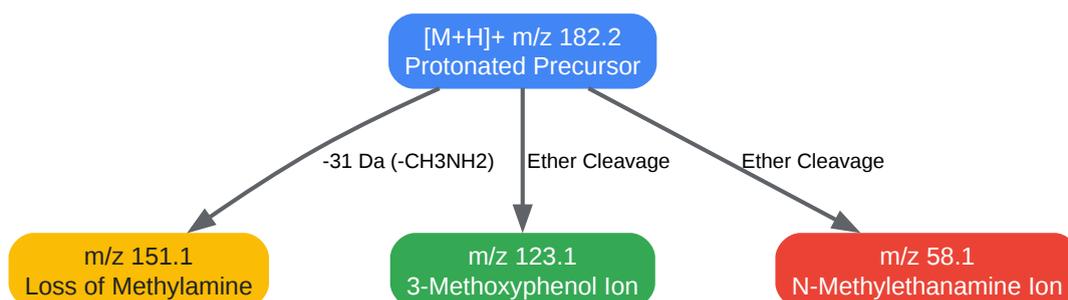
Table 1: Optimized HPLC Gradient Program

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Curve Profile
0.0	90	10	Isocratic hold
2.0	90	10	Isocratic hold
10.0	10	90	Linear gradient
12.0	10	90	Column wash
12.1	90	10	Re-equilibration
15.0	90	10	End of run

## Trace Analysis & Structural Confirmation: LC-MS/MS

### Causality & Experimental Design

For trace impurity profiling or pharmacokinetic quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required. Positive Electrospray Ionization (ESI+) is highly efficient for secondary amines, readily yielding the protonated precursor  $[M+H]^+$  at  $m/z$  182.2. Upon Collision-Induced Dissociation (CID), phenoxyethylamine derivatives follow highly predictable fragmentation pathways. The dominant mechanisms are the cleavage of the alkyl-aryl ether bond and the neutral loss of the terminal methylamine group [4].



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Figure 2: Proposed ESI+ LC-MS/MS fragmentation pathway for the protonated precursor.

## Step-by-Step Protocol (Self-Validating)

- **Ion Source Optimization:** Infuse a 1 µg/mL standard solution directly into the MS at 10 µL/min. Optimize the capillary voltage (typically ~3.5 kV) and desolvation temperature (typically 350°C) to maximize the m/z 182.2 signal.
- **MRM Transition Setup:** Program the triple quadrupole for Multiple Reaction Monitoring (MRM).
  - **Quantifier Transition:** m/z 182.2 → 58.1 (Collision Energy: 15 eV). This low-mass fragment is highly specific to the N-methylethanamine chain.
  - **Qualifier Transition:** m/z 182.2 → 123.1 (Collision Energy: 20 eV).
- **Matrix Effect Validation:** Spike known concentrations of the analyte into the blank sample matrix. Validation criteria: Calculate the matrix factor (MF). The IS-normalized MF must be between 0.85 and 1.15 to confirm the absence of severe ion suppression.

## References

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